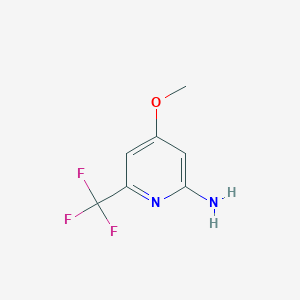

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-methoxy-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIWDWXWOPGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Potential: A Guide to the Biological Activity of Novel Trifluoromethylpyridines

An In-Depth Technical Guide:

Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Structure in Modern Chemistry

In the landscape of medicinal and agrochemical research, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient discovery. The trifluoromethylpyridine (TFMP) moiety has firmly established itself as one such scaffold.[1][2] Its widespread success is not accidental but is rooted in the unique synergy between the pyridine ring and the trifluoromethyl (-CF3) group.[3][4]

The pyridine ring, a bioisostere of benzene, offers a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility, crucial pharmacokinetic properties. The trifluoromethyl group, in contrast, is a powerful modulator of a molecule's physicochemical profile. It is highly lipophilic, which can enhance membrane permeability, and strongly electron-withdrawing, which can increase metabolic stability by blocking sites of oxidative metabolism.[3][5] This combination of properties makes TFMP derivatives highly valuable in the design of new, effective, and stable bioactive compounds.[3][6] This guide provides an in-depth exploration of the diverse biological activities of novel TFMP compounds and presents detailed, field-proven methodologies for their evaluation.

Part 1: A Spectrum of Biological Activity

The TFMP core is found in a remarkable range of commercial products and investigational compounds, spanning applications from crop protection to human therapeutics.

Agrochemical Innovations

A significant portion of TFMP derivatives are developed for agriculture, where they address critical needs in pest, weed, and disease management.[3][6]

-

Insecticidal Activity: Novel TFMP amide derivatives, particularly those incorporating sulfur moieties like thioethers and sulfones, have demonstrated potent insecticidal effects against agricultural pests such as the diamondback moth (Plutella xylostella).[7][8][9] The mechanism for some established TFMP insecticides, like Chlorfluazuron, involves the inhibition of chitin biosynthesis, which is vital for the larval stages of target insects.[3][4]

-

Fungicidal and Bactericidal Activity: The TFMP scaffold is a key component in combating plant diseases. Derivatives have shown excellent activity against devastating plant pathogens, including the fungus Botrytis cinerea and the bacterium Xanthomonas oryzae pv. oryzae (Xoo).[1][7][10] For instance, certain sulfone-containing TFMP compounds exhibit a half-maximal effective concentration (EC50) against Xoo that is superior to commercial bactericides like bismerthiazol.[7][9]

-

Herbicidal Activity: Marketed herbicides such as Fluazifop-butyl and Flazasulfuron incorporate the TFMP structure.[3] They act by inhibiting crucial plant enzymes like acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS), showcasing the scaffold's ability to be tailored for specific enzyme targets.[3]

-

Plant Antiviral Activity: Beyond direct antimicrobial action, some TFMP piperazine derivatives act as plant activators.[11] They can induce systemic acquired resistance (SAR) in plants, triggering defense pathways to protect against viral infections like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[11]

Pharmaceutical and Therapeutic Potential

The same physicochemical advantages that make TFMPs successful in agriculture are being leveraged in drug discovery.

-

Anticancer Activity: Researchers have synthesized novel TFMP derivatives with significant anti-proliferative activity against various human cancer cell lines, including non-small cell lung cancer (H1975), prostate cancer (PC-3), and leukemia (K562).[10][12][13] One promising compound demonstrated a potent IC50 value of 2.27 μM against H1975 cells, outperforming the standard chemotherapy drug 5-fluorouracil.[13] The primary mechanism often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[13]

-

Antibacterial Activity: The TFMP scaffold has shown promise against clinically relevant bacteria. A notable example is its activity against Chlamydia trachomatis, the leading cause of bacterial sexually transmitted infections.[14] These compounds were found to be bactericidal and acted synergistically with existing antibiotics like azithromycin, presenting a potential new therapeutic strategy.[14]

Part 2: Core Methodologies for Bioactivity Assessment

Synthesizing a novel compound is only the first step. Rigorous, reproducible biological evaluation is critical to understanding its potential. The following protocols are foundational for screening and characterizing TFMP derivatives.

Protocol: In Vitro Antibacterial Activity against Plant Pathogens (Turbidity Method)

Causality: This method is a primary, high-throughput screen to quantify a compound's ability to inhibit bacterial growth in a liquid medium. It is based on the principle that microbial growth increases the cloudiness (turbidity) of the broth, which can be measured spectrophotometrically. It is chosen for its speed, scalability, and direct measurement of bacteriostatic or bactericidal effects.

Detailed Step-by-Step Methodology: [9]

-

Preparation of Media and Inoculum: Prepare nutrient broth (NB) medium and sterilize by autoclaving. Culture the target bacterium, such as Xanthomonas oryzae pv. oryzae (Xoo), in NB medium at 28°C on a shaker until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of 10^6 CFU/mL.

-

Compound Preparation: Dissolve the test TFMP compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare serial dilutions to achieve the desired final test concentrations (e.g., 100, 50, 25 μg/mL).

-

Assay Setup: In a 96-well microplate, add 100 μL of the bacterial suspension to each well. Then, add 1 μL of the corresponding compound dilution. Include a positive control (a known bactericide like Bismerthiazol) and a negative control (solvent only).

-

Incubation: Incubate the microplate at 28°C for 24-48 hours with shaking.

-

Data Acquisition: Measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] * 100. Use the inhibition data to calculate the EC50 value (the concentration that causes 50% inhibition) through probit analysis.

Caption: Intrinsic apoptosis pathway activated by TFMP compounds. [13]

Part 3: Future Perspectives

The trifluoromethylpyridine scaffold is far from being fully exploited. Its proven success across diverse biological targets confirms its status as a privileged structure in chemical biology. Future research will likely focus on:

-

Novel Scaffolds: Combining the TFMP moiety with other pharmacophores (e.g., oxadiazoles, pyrazoles) to create next-generation pesticides and drugs with novel mechanisms of action. [1]* Enhanced Specificity: Fine-tuning substituents on the pyridine ring and associated structures to improve target selectivity and reduce off-target effects, leading to safer and more effective agents.

-

Overcoming Resistance: Developing TFMP derivatives that can circumvent existing resistance mechanisms in pests, pathogens, and cancer cells.

The continued exploration of trifluoromethylpyridines, guided by the robust screening and mechanistic elucidation protocols outlined in this guide, promises to deliver innovative solutions to pressing challenges in both agriculture and human health.

References

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information (PMC). [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. National Center for Biotechnology Information (PMC). [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information (PMC). [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

-

In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Synthesis of Substituted Aminopyridines

From Classical to Catalytic Cross-Coupling

Abstract & Strategic Importance

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dabrafenib (BRAF inhibitor), Imatinib (Tyrosine kinase inhibitor), and Fampridine (Multiple Sclerosis).

Synthesizing substituted aminopyridines presents a dichotomy of challenges:

-

Electronic Deactivation: The pyridine nitrogen renders the ring electron-deficient, making electrophilic substitution difficult while activating specific positions (C2, C4) for nucleophilic attack.

-

Regioselectivity: Accessing the 3-aminopyridine isomer is notoriously difficult via classical displacement methods due to the lack of resonance stabilization for the anionic intermediate.

This guide details three distinct, self-validating protocols to address these challenges:

-

Method A (Buchwald-Hartwig): The universal solution for complex/unactivated substrates.

-

Method B (

): The scalable solution for C2/C4 fluoropyridines. -

Method C (Curtius Rearrangement): The strategic bypass for C3-aminopyridines from nicotinic acids.

Strategic Decision Matrix

Before selecting a route, analyze the substrate electronics and position.

Figure 1: Synthetic decision tree based on regiochemistry and starting material availability.

Method A: Buchwald-Hartwig Cross-Coupling

Best For: Unactivated positions (C3), complex amines, or when mild conditions are required to preserve other functional groups.

The Mechanistic Logic

Unlike

-

Ligand Choice:

-

BrettPhos / RuPhos: Excellent for primary amines and difficult substrates.

-

Xantphos: Preferred for amides or weaker nucleophiles.

-

Protocol: Pd-Catalyzed Amination of 3-Bromopyridine

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

Target Amine (1.2 equiv)

- (1-2 mol%) or Pd(OAc)2

-

Ligand: BrettPhos (2-4 mol%)

-

Base: NaOtBu (1.4 equiv) - Note: Use

if substrate has sensitive esters. -

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Catalyst Pre-complexation (Critical): Add

and BrettPhos. Purge with Argon. Add 1 mL of solvent and stir at RT for 5 mins to generate the active -

Substrate Addition: Add the 3-bromopyridine, the amine, and the base (NaOtBu).

-

Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

-

QC Check: Monitor by LC-MS. Look for consumption of bromide. If conversion stalls, add 1 mol% more catalyst.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: Nucleophilic Aromatic Substitution ( )

Best For: C2/C4-Halopyridines, especially Fluoropyridines.[2] Scalable and metal-free.

The "Fluorine Effect"

In

-

Leaving Group Reactivity Order:

.[2] -

Note: Do not use Iodopyridines for

; they are suited for Method A.

Protocol: Amination of 2-Fluoropyridine

Reagents:

-

2-Fluoropyridine (1.0 equiv)

-

Target Amine (1.1–1.5 equiv)

-

Base:

or DIPEA (2.0 equiv) -

Solvent: DMSO or NMP (Polar aprotic is mandatory to solvate the cation and leave the nucleophile "naked").

Step-by-Step Workflow:

-

Preparation: Dissolve 2-fluoropyridine in DMSO (0.5 M concentration).

-

Addition: Add the amine and base.

-

Thermal Activation:

-

For Aliphatic Amines: Heat to 80–100°C .

-

For Anilines (weaker nucleophiles): Heat to 120–140°C .

-

-

Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with EtOAc, wash 3x with water (to remove DMSO), dry over

, and concentrate.

Method C: Curtius Rearrangement

Best For: Converting Nicotinic Acids (COOH) directly to Amines (

Mechanism & Safety

This route utilizes Diphenylphosphoryl azide (DPPA) to convert the acid to an acyl azide, which rearranges thermally to an isocyanate.[3][4]

-

Safety Warning: Azides are potential explosion hazards. Do not distill acyl azides. Run this reaction in a vented hood behind a blast shield.

Protocol: One-Pot Conversion of Nicotinic Acid to N-Boc-3-Aminopyridine

Reagents:

-

Nicotinic Acid derivative (1.0 equiv)[3]

-

DPPA (1.1 equiv)

-

Triethylamine (

, 1.1 equiv) -

t-Butanol (excess, as solvent/reagent) or Toluene/t-BuOH mixture.

Step-by-Step Workflow:

-

Activation: Dissolve nicotinic acid and

in t-Butanol (or Toluene) under -

Azide Formation: Add DPPA dropwise at RT. Stir for 1 hour.

-

Rearrangement: Heat the mixture to reflux (~85–90°C ).

-

Observation: Evolution of

gas indicates the Curtius rearrangement is proceeding (Isocyanate formation).

-

-

Trapping: Continue reflux for 12–18 hours. The t-Butanol traps the isocyanate to form the Boc-protected amine.

-

Deprotection (Optional): To get the free amine, treat the isolated Boc-intermediate with TFA/DCM (1:1) for 1 hour.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Method A (Buchwald-Hartwig), highlighting the critical reductive elimination step often hindered in pyridines.

Figure 2: Simplified catalytic cycle for Pd-catalyzed amination. Note that pyridine nitrogen can compete during the 'Amine Coordination' step, necessitating bulky ligands.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Method A: Low Yield | Catalyst Poisoning | Switch to BrettPhos or XPhos . Ensure solvent is degassed (Pd(0) is |

| Method A: SM Recovery | Incomplete Activation | Increase temp to 110°C. Verify base quality (NaOtBu absorbs moisture rapidly; use fresh bottle). |

| Method B: No Reaction | Poor Leaving Group | If using -Cl or -Br, switch to -F (2-fluoropyridine). Increase temp to 140°C. |

| Method B: Hydrolysis | Wet Solvent | DMSO is hygroscopic. Water competes with amine to form pyridones. Use anhydrous solvents. |

| Method C: Explosion Risk | Acyl Azide accumulation | Do not isolate the acyl azide.[4] Ensure steady heating to trigger rearrangement immediately. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on aminopyridine drugs).

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[3][4] New convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.

-

Schlosser, M. (2005). "The

Reaction: Leaving Group Effects." Angewandte Chemie. (Foundation for Fluorine effect). -

BenchChem Technical Guides. (2025). "Buchwald-Hartwig Amination of Pyridines: Ligand Selection."

Sources

Application Notes & Protocols: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Versatile Building Block in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet the persistent challenges of drug resistance and off-target toxicity demand continuous innovation.[1][2] At the heart of this innovation lies the strategic selection of core chemical structures, or "privileged scaffolds," that can be systematically modified to achieve high potency and selectivity.

The pyrimidine nucleus and its fused heterocyclic derivatives are prominent examples of such privileged scaffolds.[1][3] Their structural resemblance to the adenine core of ATP allows them to effectively compete for the ATP-binding site within the kinase domain.[4][5][6] Among these, the pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention, serving as the foundational structure for numerous clinically successful kinase inhibitors.[4][5][6] This application note provides a detailed guide on the use of a key pyrazolo[3,4-d]pyrimidine building block in the synthesis of Ibrutinib, a potent and clinically approved Bruton's tyrosine kinase (BTK) inhibitor.[7]

Featured Building Block: 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

This guide focuses on the strategic use of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as a cornerstone intermediate in the synthesis of covalent BTK inhibitors like Ibrutinib. This building block already contains the core heterocyclic system responsible for hinge-binding in the kinase active site and the key side chain that occupies a significant portion of the binding pocket. Its synthesis from simpler starting materials is a critical first phase of the overall inhibitor synthesis.

Application Profile: Synthesis of the Covalent BTK Inhibitor, Ibrutinib

Ibrutinib (Imbruvica®) is a first-in-class BTK inhibitor approved for the treatment of various B-cell malignancies.[7] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[7] The following section details a representative synthetic route to Ibrutinib, highlighting the central role of the pyrazolo[3,4-d]pyrimidine core.

Conceptual Workflow of Ibrutinib Synthesis

The synthesis can be conceptually broken down into two main stages: the construction of the core pyrazolo[3,4-d]pyrimidine scaffold and the subsequent introduction of the chiral piperidine ring and the acryloyl "warhead."

Caption: Conceptual workflow for Ibrutinib synthesis.

Detailed Synthetic Protocol

This protocol is a composite of several reported syntheses and is intended for informational purposes.[7][8][9][10][11] Researchers should consult the primary literature and adapt the procedures based on their laboratory conditions and safety protocols.

Part 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

-

Step 1: Knoevenagel-type Condensation.

-

Reaction: 4-Phenoxybenzoyl chloride is reacted with malononitrile. This is followed by methylation of the resulting enol intermediate.

-

Rationale: This step constructs the carbon framework that will be cyclized to form the pyrazole ring.

-

Procedure:

-

To a solution of malononitrile in a suitable solvent (e.g., THF), slowly add a base (e.g., triethylamine).

-

Add 4-phenoxybenzoyl chloride dropwise at a controlled temperature.

-

After the initial reaction, introduce a methylating agent like dimethyl sulfate.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction mixture to isolate the methylated enol intermediate.

-

-

-

Step 2: Pyrazole and Pyrimidine Ring Formation.

-

Reaction: The intermediate from Step 1 is cyclized with a hydrazine source, followed by reaction with a formamide equivalent to form the fused pyrimidine ring.

-

Rationale: This two-step, one-pot sequence efficiently builds the core heterocyclic scaffold. The use of dimethylformamide dimethylacetal (DMF-DMA) serves as a source for the final carbon atom of the pyrimidine ring.[7]

-

Procedure:

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate and a base such as triethylamine.

-

Reflux the mixture to facilitate the initial pyrazole cyclization.

-

After cooling, add DMF-DMA and heat under acetic acid catalysis to form the pyrazolo[3,4-d]pyrimidine ring system.

-

Isolate the product, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, by filtration and purify by recrystallization.

-

-

Part 2: Introduction of the Piperidine and Acryloyl Moieties

-

Step 3: N-Alkylation with Chiral Piperidine.

-

Reaction: The pyrazolo[3,4-d]pyrimidine core is coupled with a protected (R)-3-aminopiperidine derivative.

-

Rationale: This step introduces the chiral element of the molecule. A Mitsunobu reaction or a direct SN2 reaction can be employed depending on the specific substrates.[8] The use of a chiral piperidine is crucial for the final compound's activity.

-

Procedure (Illustrative SN2 approach):

-

Combine the pyrazolo[3,4-d]pyrimidine core and a suitable chiral (R)-3-hydroxypiperidine derivative (often protected, e.g., with a Boc group) in a polar aprotic solvent like DMF.

-

Add a base (e.g., potassium carbonate) and heat the reaction mixture.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product. Purify by column chromatography.

-

-

-

Step 4: Deprotection.

-

Reaction: Removal of the protecting group (e.g., Boc) from the piperidine nitrogen.

-

Rationale: This unmasks the secondary amine, making it available for the final acylation step.

-

Procedure:

-

Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture and extract the deprotected amine.

-

-

-

Step 5: Final Acylation.

-

Reaction: The deprotected piperidine intermediate is reacted with acryloyl chloride or an equivalent acrylic acid derivative.

-

Rationale: This crucial step introduces the acrylamide "warhead," which is responsible for the covalent and irreversible binding to BTK. The reaction must be performed under carefully controlled conditions to avoid side reactions.

-

Procedure:

-

Dissolve the amine intermediate from Step 4 in an aprotic solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

-

Cool the solution to 0 °C and slowly add a solution of acryloyl chloride.

-

Allow the reaction to proceed to completion at low temperature.

-

Quench the reaction, perform an aqueous workup, and purify the final product (Ibrutinib) by chromatography or recrystallization.

-

-

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1-2 | Scaffold Formation | 4-Phenoxybenzoyl chloride | 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 65-75 | >98 |

| 3 | N-Alkylation | Pyrazolo[3,4-d]pyrimidine core | Protected piperidine adduct | 70-85 | >97 |

| 4 | Deprotection | Protected piperidine adduct | Deprotected amine | 85-95 | >98 |

| 5 | Acylation | Deprotected amine | Ibrutinib | 80-90 | >99 |

Yields and purity are illustrative and can vary based on reaction scale and optimization.

Mechanism of Action and Targeted Signaling Pathway

Ibrutinib targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[4] In normal B-cells, activation of the BCR initiates a signaling cascade that promotes cell proliferation and survival. BTK is a critical node in this pathway.[7] Dysregulation of BCR signaling, often through overexpression of BTK, is a hallmark of many B-cell cancers.[4]

Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a powerful and versatile building block in the synthesis of targeted kinase inhibitors. Its ability to mimic the hinge-binding interactions of ATP makes it an ideal starting point for developing potent and selective drugs. The synthesis of Ibrutinib serves as a prime example of how this core structure can be elaborated with additional functionalities to create a highly effective, clinically approved therapeutic. The synthetic strategies outlined in this guide demonstrate a robust and adaptable framework for medicinal chemists and drug development professionals working to create the next generation of kinase inhibitors.

References

-

Maskrey, T. S., Kristufek, T., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. Available from: [Link]

-

Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available from: [Link]

-

Ghahremanzadeh, R., et al. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available from: [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Available from: [Link]

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available from: [Link]

-

Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Available from: [Link]

-

Taylor & Francis Online. (n.d.). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Available from: [Link]

-

American Chemical Society Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

-

American Chemical Society Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

-

PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

-

PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available from: [Link]

-

American Chemical Society Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib. Organic Process Research & Development. Available from: [Link]

-

PubMed. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Available from: [Link]

-

ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Available from: [Link]

- Google Patents. (n.d.). CN104557945A - Synthesis method of ibrutinib.

-

Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available from: [Link]

-

PubMed. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. Available from: [Link]

-

PMC. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

-

I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Available from: [Link]

-

PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Available from: [Link]

Sources

- 1. pure.dongguk.edu [pure.dongguk.edu]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. medkoo.com [medkoo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

application in the synthesis of bioactive heterocycles

Application Note: Late-Stage Functionalization of Bioactive Heterocycles via Visible-Light Photoredox Catalysis

Executive Summary

Nitrogen-containing heterocycles constitute over 60% of FDA-approved small-molecule drugs. The ability to diversify these cores at a late stage—without rebuilding the scaffold from scratch—is a "holy grail" in medicinal chemistry. Traditional methods (e.g., nucleophilic substitution, Friedel-Crafts) often fail on complex, basic heterocycles due to harsh conditions or poor regioselectivity.

This Application Note details the implementation of Visible-Light Photoredox Catalysis for the Late-Stage Functionalization (LSF) of bioactive heterocycles. We focus specifically on the Decarboxylative Minisci Reaction , a mild, radical-based protocol that allows researchers to append alkyl groups to electron-deficient heteroarenes (pyridines, quinolines, diazines) using ubiquitous carboxylic acids as alkyl sources.

Technology Overview: The "Soft" Radical Approach

Unlike thermal methods that rely on two-electron pathways (nucleophiles/electrophiles), photoredox catalysis utilizes Single Electron Transfer (SET) . This generates "soft" carbon-centered radicals that are highly reactive yet remarkably tolerant of functional groups like alcohols, amines, and amides found in drug molecules.

Mechanism of Action

The photocatalyst (PC) absorbs visible light (typically blue,

Figure 1: General mechanism of photoredox catalysis facilitating radical generation via Single Electron Transfer (SET).

Core Application: The Decarboxylative Minisci Reaction

The most robust application for drug discovery is the alkylation of heteroarenes using Redox-Active Esters (RAEs) derived from carboxylic acids. This method replaces the traditional silver-catalyzed Minisci reaction (which requires excess oxidant and acid) with a catalytic, redox-neutral cycle.

Comparative Analysis: Photoredox vs. Thermal

| Feature | Traditional Minisci (Thermal) | Photoredox Minisci (Visible Light) |

| Radical Source | Carboxylic Acids + Ag(I)/S₂O₈²⁻ | N-Hydroxyphthalimide (NHPI) Esters |

| Temperature | High (80–100 °C) | Ambient (20–25 °C) |

| Reagents | Stoichiometric Oxidants | Catalytic PC (1–2 mol%) |

| Functional Group Tolerance | Low (Acid/Oxidation sensitive) | High (Tolerates biomolecules) |

| Scalability | Difficult (Exotherms) | Excellent (Flow Chemistry compatible) |

Experimental Protocol

Objective: Alkylation of a Quinoline core using a primary Carboxylic Acid via an RAE intermediate.

Phase A: Preparation of Redox-Active Ester (RAE)

Note: Many RAEs are stable and can be stored, but in-situ formation is also possible.

-

Dissolve the carboxylic acid (1.0 equiv) and N-Hydroxyphthalimide (NHPI, 1.0 equiv) in dry Dichloromethane (DCM).

-

Add DIC (N,N'-Diisopropylcarbodiimide, 1.1 equiv) dropwise at 0 °C.

-

Stir at room temperature for 2–4 hours.

-

Filter the urea byproduct and concentrate the filtrate to obtain the crude RAE. (Optional: Recrystallize from EtOH for high purity).

Phase B: Photoredox Alkylation

Reagents:

-

Substrate: Heterocycle (e.g., Lepidine), 0.5 mmol

-

Alkyl Source: RAE (from Phase A), 0.75 mmol (1.5 equiv)

-

Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1–2 mol%)

-

Solvent: DMSO or MeCN (degassed)

-

Light Source: 450 nm Blue LED (approx. 30–40W intensity)

Step-by-Step Procedure:

-

Setup: In an 8 mL clear glass vial equipped with a stir bar, add the Heterocycle (1.0 equiv), RAE (1.5 equiv), and Photocatalyst (0.02 equiv).

-

Solvation: Add degassed DMSO (concentration ~0.1 M).

-

Expert Tip: If the heterocycle is highly basic, add 1.0 equiv of TFA to protonate the nitrogen. This lowers the LUMO energy, making the ring more electrophilic and receptive to the radical.

-

-

Degassing (CRITICAL): Sparge the solution with Argon or Nitrogen for 10–15 minutes via a submerged needle. Oxygen is a potent quencher of the excited iridium catalyst and will kill the reaction.

-

Irradiation: Seal the vial with a septum/cap. Place in a photoreactor or surround with Blue LED strips. Use a fan to maintain temperature <35 °C. Stir vigorously.

-

Monitoring: Irradiate for 12–24 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid/byproducts) and brine. Dry over Na₂SO₄ and purify via flash chromatography.

Workflow & Decision Tree

Use this logic flow to determine reaction parameters based on your specific substrate.

Figure 2: Decision tree for optimizing reaction conditions based on heterocycle basicity and radical source.

Expert Troubleshooting (The "Why" Behind the Failures)

-

Low Conversion? Check Oxygen.

-

Causality: The excited state of Iridium catalysts (

state) is long-lived (~1 µs) but highly susceptible to quenching by triplet oxygen ( -

Solution: If sparging is inconsistent, use the "Freeze-Pump-Thaw" method (3 cycles) for rigorously oxygen-free conditions.

-

-

Substrate Decomposition? Check Light Intensity.

-

Causality: High-intensity LEDs generate significant heat. While the reaction is "photochemical," thermal background reactions can degrade sensitive RAEs.

-

Solution: Ensure a cooling fan is active. The reaction temperature should not exceed 35 °C unless specified.

-

-

Regioselectivity Issues?

-

Insight: Minisci reactions are governed by polarity. The nucleophilic alkyl radical attacks the most electron-deficient position.

-

Solution: For pyridines, C2 and C4 are preferred.[1] If C2 is blocked, C4 is targeted. Sterics play a minor role compared to electronics; however, bulky radicals (e.g., tert-butyl) will show higher sensitivity to steric hindrance.

-

References

-

Duncombe, B. J., et al. (2025). Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. Organic & Biomolecular Chemistry. [Link]

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

-

Jin, J., & MacMillan, D. W. C. (2015).[2] Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angewandte Chemie. [Link]

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Trifluoromethylpyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylpyridines. This guide is designed to provide expert insights and practical troubleshooting advice for the common stability challenges encountered during synthetic transformations. The trifluoromethyl (-CF₃) group is a powerful tool for modulating the physicochemical properties of molecules, but its strong electron-withdrawing nature can also introduce unique reactivity and potential degradation pathways.[1] This resource provides in-depth, evidence-based answers to your most pressing questions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of trifluoromethylpyridines. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.

Q1: Is the trifluoromethyl group on a pyridine ring generally stable?

A: Yes, the C-CF₃ bond is intrinsically strong and the group is generally considered robust. It imparts significant metabolic and thermal stability to the parent molecule.[1][2] However, its powerful electron-withdrawing effect (Hammett constant σₚ = 0.54) significantly influences the reactivity of the pyridine ring, making it susceptible to specific degradation pathways under certain conditions, particularly with strong bases, nucleophiles, and in superacids.[1]

Q2: Can I perform metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on trifluoromethylpyridines without issues?

A: Generally, yes. Trifluoromethylpyridines are common substrates in these reactions. The electron-deficient nature of the pyridine ring often facilitates the initial oxidative addition step, which can be advantageous.[3][4] However, potential issues include catalyst decomposition at high temperatures and side reactions like hydrodehalogenation. Careful selection of ligands, bases, and temperature is crucial for success.[5][6]

Q3: Is the -CF₃ group stable to common reducing agents like NaBH₄ or LiAlH₄?

A: The trifluoromethyl group is highly resistant to standard hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild reagent that will selectively reduce aldehydes and ketones without affecting the -CF₃ group or the pyridine ring.[7][8] Lithium aluminum hydride (LiAlH₄) is much stronger but is not typically reported to reduce the C-F bonds of a trifluoromethyl group under standard conditions. Caution is advised at elevated temperatures, as the reactivity of LiAlH₄ increases significantly.[7][9]

Q4: What happens if I expose a trifluoromethylpyridine to strong acids?

A: While stable to many acidic conditions, exposure to strong, hot superacids (e.g., fuming sulfuric acid) can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH). This is a known transformation and should be considered a potential degradation pathway under harsh acidic conditions.

Q5: Are there any positional effects I should be aware of?

A: Absolutely. The position of the -CF₃ group relative to other substituents (especially leaving groups like halogens) dramatically impacts the molecule's stability towards nucleophiles. An -CF₃ group at the 2- or 4-position strongly activates halogens at the alternate position (4- or 2-, respectively) and at the 6-position for nucleophilic aromatic substitution (SNAr). This activation is much weaker for a 3-trifluoromethylpyridine.

Troubleshooting Guides & In-depth Analysis

This section provides detailed troubleshooting workflows and mechanistic insights for specific experimental challenges.

Guide 1: Stability Towards Bases and Nucleophiles

The most common stability issues arise from the interaction of the electron-deficient trifluoromethylpyridine ring with bases and nucleophiles.

-

Root Cause Analysis: Strong organolithium bases like n-BuLi can react in several ways. While often used for directed ortho-metalation or halogen-metal exchange at low temperatures (-78 °C), side reactions can dominate if conditions are not optimal.[10] The high basicity and nucleophilicity of n-BuLi can lead to nucleophilic attack on the pyridine ring or direct reaction with the -CF₃ group. More sterically hindered, non-nucleophilic bases like LDA or LiHMDS are generally preferred for deprotonation but can still pose risks.[11][12]

-

Observed Degradation Pathways:

-

Defluoroalkylation: Strong organolithiums can attack the trifluoromethyl group, leading to a cascade that results in defluorination and the formation of complex fluoroalkenes. This pathway involves the formation of a difluoromethyl anion intermediate.[13]

-

Ring Addition: Direct nucleophilic addition of the alkyllithium to the electron-poor pyridine ring (a "Chichibabin-like" addition) can occur, leading to dihydropyridine intermediates that may decompose upon workup.[14]

-

Uncontrolled Lithiation: At temperatures above -78 °C, the stability of the desired lithiated intermediate decreases, potentially leading to side reactions or decomposition.[15]

-

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reactions involving strong bases.

-

Root Cause Analysis: This is a classic case of unintended Nucleophilic Aromatic Substitution (SNAr). The -CF₃ group, especially when positioned ortho or para to a leaving group (like -Cl or -Br), strongly activates the ring, making it highly susceptible to displacement by even moderate nucleophiles.[1]

-

Key Considerations:

-

Positional Activation: The reactivity order for a leaving group is generally 4-position > 2-position >> 3-position when activated by a 2-CF₃ or 4-CF₃ group, respectively.

-

Leaving Group Ability: The reaction rate is also dependent on the leaving group, typically F > Cl > Br. This is a hallmark of SNAr, where the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

-

Intramolecular Reactions: As seen in the decomposition of the herbicide flazasulfuron, an appropriately positioned internal nucleophile can lead to rapid intramolecular cyclization and degradation.

-

-

Preventative Measures:

-

Protecting Groups: If SNAr is not the desired reaction, consider if any functional groups on your nucleophile or elsewhere in the molecule could be protected.

-

Temperature Control: SNAr reactions are often highly temperature-dependent. Running the reaction at lower temperatures can sometimes prevent undesired substitutions.

-

Reagent Choice: Use the mildest possible conditions (base, solvent, temperature) required for your primary desired transformation.

-

Guide 2: Stability in Palladium-Catalyzed Cross-Coupling

Trifluoromethylpyridines are workhorse substrates for creating C-C and C-N bonds. While generally robust, the unique electronic nature of these substrates can lead to specific failure modes.

-

Root Cause Analysis: Failure can stem from several factors, from reagent quality to catalyst deactivation. For trifluoromethylpyridines, the highly electron-deficient nature of the substrate is a key parameter.

-

Troubleshooting & Optimization Table:

| Symptom | Potential Cause (Specific to CF₃-Pyridines) | Recommended Action | Citation |

| No reaction, starting material recovered | Inefficient Oxidative Addition: While often fast, a poor choice of ligand/Pd precursor may not be active enough for your specific substrate. | Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate oxidative addition. Consider a pre-formed catalyst. | [6] |

| Reaction starts but stalls; Pd black observed | Catalyst Decomposition: High reaction temperatures (>100-120 °C) can lead to the decomposition of the active catalytic species. | Screen lower reaction temperatures (start at 80 °C). Ensure rigorous degassing of solvents and use an inert atmosphere, as oxygen accelerates decomposition. | [6][16] |

| Significant hydrodehalogenation byproduct | β-Hydride Elimination (Buchwald-Hartwig): The palladium-amide intermediate can undergo β-hydride elimination, especially with certain ligands, leading to a C-H bond where the C-Br/Cl bond was. | This is a known side reaction. Changing the ligand (e.g., to a Josiphos-type ligand) or using a different base can sometimes suppress this pathway. | [5] |

| Low yield, multiple unidentified byproducts | Boronic Acid Decomposition (Suzuki): The boronic acid or its trifluoroborate salt may be unstable under the reaction conditions (protodeborylation). | Use potassium trifluoroborate salts, which are often more stable. Ensure the base (e.g., K₃PO₄) is a fine, dry powder. A small amount of water can be critical for the transmetalation step. | [6] |

-

Experimental Protocol: General Starting Point for a Robust Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask under Argon, add the trifluoromethylpyridyl halide (1.0 eq.), the boronic acid or trifluoroborate salt (1.2-1.5 eq.), and finely powdered K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

-

Solvent: Add degassed solvent (e.g., Dioxane/H₂O 4:1 or Toluene/H₂O).

-

Reaction: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

Workup: After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Purify by column chromatography.

-

Summary of Stability & Compatibility

The following table provides a general overview of the stability of a typical trifluoromethylpyridine ring under various common reaction conditions.

| Reagent Class | Condition | Stability / Compatibility | Potential Issues & Comments |

| Strong Acids | H₂SO₄ (conc.), 100 °C | Low | Hydrolysis of -CF₃ to -COOH is likely. |

| Strong Bases | n-BuLi, THF, -78 °C | Moderate | Competing ring addition and defluoroalkylation. Use with extreme caution. |

| LDA / LHMDS, THF, -78 °C | Good | Generally safe for deprotonation if temperature is controlled and reaction time is short. | |

| Nucleophiles | NaOMe, MeOH, reflux | Low to Moderate | High risk of SNAr if a leaving group is in an activated position (2-, 4-, 6-). |

| Hydride Reductants | NaBH₄, MeOH | Excellent | -CF₃ group is inert. |

| LiAlH₄, THF, 0 °C to reflux | Good to Moderate | Generally stable, but caution is advised at higher temperatures or with prolonged heating. | |

| Oxidizing Agents | m-CPBA, CH₂Cl₂ | Excellent | -CF₃ group is inert. Ring N-oxidation can occur. |

| H₂O₂ / AcOH | Excellent | Standard conditions for N-oxidation; the ring and -CF₃ group are stable.[3] | |

| Cross-Coupling | Pd(OAc)₂, SPhos, NaOt-Bu, 100 °C | Good | Generally stable, but catalyst decomposition and side reactions are possible. |

| Thermal Stress | Neat, >250 °C | Good | Generally high thermal stability, but decomposition can occur at very high temperatures.[14] |

| Photochemical | UV Light (e.g., 254 nm) | Low to Moderate | Can undergo reductive defluorination or other degradation pathways, especially with sensitizers. |

References

- Oreate AI. (2026, January 15). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

- Reddit user discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

- The Chemistry Translator. (2017, January 13). Reduction with NaBH4 or LiAlH4 [Video]. YouTube.

- Request PDF. (2025, August 10). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.

- PMC. (2025, November 6). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.

- Request PDF. (2025, August 10). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.

- LOCKSS. (2015, February 6).

- Quora. (2020, January 1).

- Reddit user discussion. (2018, October 27). LiAlH4 vs. NaBH4 as a reducing agent. r/chemistry.

- BenchChem. (2025). Managing Reaction Byproducts of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

- Chemical Communications (RSC Publishing). (n.d.).

- YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23).

- ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.

- MilliporeSigma. (n.d.).

- ChemRxiv. (n.d.). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.

- Myers, A. (n.d.). Organolithium Reagents. Harvard University.

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved February 14, 2026, from [Link]

- Chemistry LibreTexts. (2023, June 30).

- NIH. (n.d.). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group.

- PMC. (n.d.).

- PubMed. (2000, January 15). Preparation of trifluoromethylpyridine libraries.

- University of Groningen research portal. (n.d.).

- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

- US EPA. (2020, June 1).

-

Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved February 14, 2026, from [Link]

- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).

- MDPI. (2024, June 26). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides.

- Reddit user discussion. (2016, April 28). Regarding reaction conditions with nBuLi. r/chemistry.

- Semantic Scholar. (2021, September 25). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel.

- YouTube. (2022, December 12). #oxidisingagent #mCPBA, #DMP, #OsO4 and #KMnO4.

- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

- Request PDF. (n.d.). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction.

-

Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide. Retrieved February 14, 2026, from [Link]

- Chemicalbook.in. (n.d.). Lithium bis(trimethylsilyl)amide in India.

- e-Publications@Marquette. (2010, February 15). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite.

- ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine.

- NIST. (n.d.).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 12. Lithium bis(trimethylsilyl)amide in India - Chemicalbook.in [chemicalbook.in]

- 13. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 16. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]

removal of impurities from trifluoromethylpyridine reactions

Topic: Purification & Impurity Removal in Trifluoromethylpyridine (TFMP) Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Downstream isolation of 2-chloro-5-(trifluoromethyl)pyridine (CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).

Mechanistic Insight: Why is TFMP Purification So Difficult?

Before troubleshooting, you must understand the thermodynamic adversaries in your flask. Trifluoromethylpyridines (TFMPs) present a "perfect storm" for separation scientists due to three factors:

-

Dipole Moment Similarity: The electron-withdrawing nature of the

group (Hammett constant -

Azeotropic Capability: Like their non-fluorinated pyridine cousins, TFMPs frequently form binary azeotropes with water and, more frustratingly, with their own chlorinated precursors during Halex (Halogen-Exchange) reactions.

-

Thermal Sensitivity: While the

bond is strong, the pyridine ring itself is susceptible to ring-opening or polymerization ("tarring") under the harsh Lewis Acid conditions (e.g.,

Troubleshooting Modules (FAQs)

Module A: The "Close-Boiler" Problem (Isomer Separation)

User Question: I cannot separate 2-chloro-5-(trifluoromethyl)pyridine from its 3-chloro isomer using fractional distillation. The boiling point difference is <2°C. What do I do?

Expert Diagnosis: You are fighting Raoult’s Law deviations. At atmospheric pressure, the vapor pressures are too similar. You have two viable paths: Melt Crystallization or Chemical Derivatization .

Solution 1: Melt Crystallization (Recommended for >98% Purity) Unlike distillation, crystallization relies on lattice energy differences. The symmetric nature of 2,5-substituted pyridines often leads to higher melting points than their asymmetric isomers.

-

Protocol: See Standard Operating Procedure 1 (SOP-1) below.

Solution 2: Chemical Scavenging (The "Amination" Trick) Isomers often have vastly different nucleophilic susceptibilities.

-

Mechanism: The 2-position of pyridine is highly susceptible to Nucleophilic Aromatic Substitution (

), especially when activated by a 5-CF3 group. The 3-position is comparatively inert.[1] -

Action: Treat the crude mixture with a sacrificial amine (e.g., aqueous ammonia or diethylamine) under mild heat. The impurity (if it has a labile halogen) will convert to an amino-pyridine, which has a drastically different boiling point and solubility profile, allowing easy separation by distillation or acid-wash extraction [1].

Module B: The "Black Tar" Issue (Polymer Removal)

User Question: My vapor-phase fluorination yielded a dark, viscous black oil. Distillation causes the pot to foam and degrade. How do I clean this up?

Expert Diagnosis: This "tar" consists of polymerized pyridine salts and Lewis acid catalyst residues (Cr/Fe salts). Direct distillation heats these salts, catalyzing further degradation (autocatalytic decomposition).

Solution: The "Quench & Wash" Protocol

-

Quench: Pour the crude reaction mass onto ice-water. Caution: Exothermic reaction due to residual HF.

-

Basify: Neutralize to pH 8-9 using

or -

Solvent Extraction: Extract with Dichloromethane (DCM) or Toluene . The tar is generally insoluble in non-polar organic solvents and will remain in the aqueous/solid interface.

-

Filtration: Filter the organic layer through a pad of Celite® or activated charcoal to adsorb micro-particulates before drying and distilling.

Module C: Trace Water Removal

User Question: I have 0.5% water in my TFMP that won't distill off. It's ruining my subsequent coupling reaction.

Expert Diagnosis: You have formed a TFMP-Water azeotrope. Standard distillation will only recycle this azeotrope.

Solution: Azeotropic Entrainment Use an entrainer that forms a lower-boiling ternary azeotrope with water but is immiscible with it.

-

Agent: Toluene or Cyclohexane.[2]

-

Process: Add 10-20% v/v Toluene. Distill. The Toluene/Water azeotrope boils off first. Collect the distillate in a Dean-Stark trap; water separates, toluene returns to the flask. Once water stops collecting, distill off the remaining toluene to leave anhydrous TFMP.

Standard Operating Procedures (SOPs)

SOP-1: Melt Crystallization for 2-chloro-5-(trifluoromethyl)pyridine

Target: Purifying 85% crude material to >99% purity without high-vacuum distillation.

| Step | Action | Critical Parameter |

| 1. Feed Prep | Melt the crude TFMP mixture completely. | Temp: ~50°C (Ensure homogeneity) |

| 2. Cooling | Lower temperature slowly to induce nucleation. | Rate: 0.07°C/min [2] |

| 3. Sweating | Once solid mass forms, slowly raise temp to just below the pure MP. | Impurities (eutectic liquid) "sweat" out of the crystal lattice. |

| 4. Harvest | Drain the liquid "sweat" (contains isomers). | Keep solid fraction. |

| 5. Yield | Re-melt the remaining crystals. | Purity expected: >99.0% |

SOP-2: Chemical Purification via Amination

Target: Removing labile halogenated impurities from 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Charge: Load crude TFMP mixture into a reactor.

-

Reagent: Add 3-5 molar equivalents of aqueous ammonia (20-30%).

-

Reaction: Heat to 40-50°C for 5-10 hours.

-

Logic: Impurities with highly labile chlorines react to form aminopyridines. The target (DCTF) reacts much slower due to steric hindrance or specific electronic deactivation at the target site [3].

-

-

Separation:

-

Cool to room temperature.

-

Extract with Dichloromethane.

-

Wash organic layer with dilute HCl (1M). The amino-impurities protonate and move to the water layer; the non-basic TFMP target remains in the organic layer.

-

-

Finish: Dry organic layer (

) and concentrate.

Decision Logic & Workflow Visualization

Figure 1: Purification Strategy Decision Matrix

Caption: Logic flow for selecting the correct purification method based on impurity type and physical properties.

Figure 2: Azeotropic Dehydration Process Flow

Caption: Setup for removing water or close-boiling impurities using an entrainer (e.g., Toluene).

Comparative Data: Physical Properties

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12][13] B.P. (Atm) | Melting Point | Solubility (Water) | Solubility (DCM) |

| 2-chloro-5-(trifluoromethyl)pyridine | ~170°C | 28-30°C | Insoluble | High |

| 3-(trifluoromethyl)pyridine | ~115°C | <0°C | Low | High |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | ~180°C | 30-35°C | Insoluble | High |

| Pyridine-Water Azeotrope | 92-94°C | N/A | Miscible | Moderate |

References

-

Nishida, M., et al. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent EP0228846A1. Link

-

Zhu, X., et al. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.[4] ResearchGate.[4] Link

-

Wang, Y., et al. (2018). Preparation method of 2-fluoro-3-chloro-5-trifluoromethylpyridine.[1] CN Patent CN107954924A. Link

-

Hagarty, J.D. (1986). Process for preparing 2-chloro-5-trifluoromethylpyridine.[1][4][14][15][16][17] U.S. Patent 4,567,272. Link

Sources

- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 3. dwsim.fossee.in [dwsim.fossee.in]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. kochmodular.com [kochmodular.com]

- 8. 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine | C7H3F6NO | CID 175669059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 16. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Analysis of Trifluoromethylpyridine Isomers: A Guide for Strategic Molecular Design

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. Its potent electron-withdrawing nature and metabolic stability offer a powerful lever to modulate molecular properties such as basicity, lipophilicity, and binding affinity.[1][2] Among these scaffolds, trifluoromethylpyridines (TFMPs) are particularly prominent, forming the core of numerous pharmaceuticals and agrochemicals.[2][3][4] However, the positional isomerism of the CF₃ group—at the 2, 3, or 4-position—is far from a trivial detail. Each isomer presents a unique electronic and steric profile, leading to profound differences in reactivity and physicochemical properties.

This guide provides an in-depth comparative analysis of 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. We will move beyond a simple data sheet to explore the causality behind their distinct behaviors, offering field-proven insights into their synthesis, properties, and reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions when selecting the optimal TFMP isomer for their specific application, thereby streamlining the path from concept to innovation.

Synthetic Pathways: Accessing the Core Isomers

The synthetic accessibility of each isomer is a critical first consideration. Methodologies range from direct trifluoromethylation to the construction of the pyridine ring from fluorinated precursors.[1]

-

2-(Trifluoromethyl)pyridine: A variety of methods exist for the synthesis of 2-TFMP derivatives.[5][6] One common approach is the multicomponent Kröhnke reaction, which utilizes chalcones and a stable trifluoro-2-oxopropyl)pyridin-1-ium bromide salt.[7] This method is noted for its generality across a range of substituted chalcones.[7]

-

3-(Trifluoromethyl)pyridine: The synthesis of this isomer can be more challenging due to the difficulty of directing substitution to the 3-position.[8] Routes often start from 3-picoline (3-methylpyridine), proceeding through chlorination and subsequent halogen exchange (HALEX) fluorination at high temperatures.[9][10][11] More modern approaches have established methods for the direct C-H trifluoromethylation at the 3-position by activating the pyridine ring through hydrosilylation.[8]

-

4-(Trifluoromethyl)pyridine: This isomer can be synthesized from precursors like 4-methylpyridine or isonicotinic acid, often involving harsh conditions such as high-temperature gas-phase fluorination.[12] Alternative "building block" approaches construct the pyridine ring from acyclic trifluoromethyl-containing precursors, offering a milder route.[12][13]

Figure 2: Visual comparison of the relative basicity of TFMP isomers.

Differential Reactivity: A Chemist's Guide

The electronic perturbations of the CF₃ group also govern the chemical reactivity of the pyridine ring, particularly towards nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the addition of a powerful electron-withdrawing CF₃ group can activate it towards SNAr, especially when the CF₃ group is at the 2- or 4-position. This allows for the displacement of a leaving group (like a halogen) by a nucleophile.

-

2- and 4-TFMP: These isomers are highly activated for SNAr. The CF₃ group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, lowering the activation energy of the reaction. The LUMO+1 orbital, which is often involved in these reactions, shows significant lobes on the carbons susceptible to attack. [14]* 3-TFMP: This isomer is significantly less reactive in SNAr. The CF₃ group at the 3-position cannot delocalize the negative charge of the Meisenheimer complex via resonance, offering only inductive stabilization.

Electrophilic Aromatic Substitution (EAS)

EAS on a pyridine ring is already difficult, and the deactivating CF₃ group makes it even more challenging. When reactions are forced, the regioselectivity is dictated by the isomer:

-

2-TFMP: All ring positions are strongly deactivated, making EAS extremely unfavorable.

-

3-TFMP: The CF₃ group directs electrophilic attack away from itself and the nitrogen. Substitution, if it occurs, will favor the C-5 position.

-

4-TFMP: The CF₃ group deactivates the ring, directing substitution primarily to the C-3 and C-5 positions.

Experimental Protocol: Comparative SNAr Reactivity via Competition Experiment

This protocol provides a self-validating system to directly compare the reactivity of chloro-substituted trifluoromethylpyridines towards a common nucleophile.

Objective: To determine the relative reactivity of 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine in an SNAr reaction with sodium methoxide.

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine

-

2-chloro-3-(trifluoromethyl)pyridine

-

Sodium methoxide (0.5 M solution in Methanol)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dodecane (Internal Standard)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol each) of 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine in 10 mL of anhydrous DMSO.

-

Internal Standard: Add a known amount (e.g., 0.5 mmol) of dodecane as an internal standard.

-

Time Zero Sample (t=0): Withdraw a 0.2 mL aliquot of the mixture. Quench the aliquot in a vial containing 1 mL of dilute aqueous HCl and 1 mL of ethyl acetate. Vortex thoroughly and allow the layers to separate. Analyze the organic layer by GC-MS. This sample establishes the initial ratio of starting materials to the internal standard.

-

Reaction Initiation: Add a substoichiometric amount (e.g., 0.5 equivalents, 1.0 mL of 0.5 M solution) of sodium methoxide to the stirring reaction mixture at room temperature. The use of a substoichiometric amount of nucleophile ensures the reaction does not go to completion, allowing for a clear comparison of consumption rates.

-

Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw 0.2 mL aliquots and quench them as described in step 3.

-

Analysis: Analyze each quenched organic sample by GC-MS. Calculate the ratio of the peak area of each starting material to the peak area of the internal standard for every time point.

-

Data Interpretation: Plot the normalized concentration of each starting material versus time. The substrate that is consumed more rapidly is the more reactive isomer. The CF₃ group at the 5-position (para to the nitrogen) provides greater electronic activation for nucleophilic attack at the 2-position compared to the CF₃ group at the 3-position (meta to the nitrogen). Therefore, 2-chloro-5-(trifluoromethyl)pyridine is expected to be consumed significantly faster.

Applications in Agrochemicals and Pharmaceuticals

The distinct electronic and physical properties of each TFMP isomer make them suitable for different applications in life sciences. [3][4]

-

2-(Trifluoromethyl)pyridine derivatives are found in crop protection products and are explored as potential inverse agonists against bacterial targets. [7][15]* 3-(Trifluoromethyl)pyridine derivatives are the most commercially demanded, serving as crucial intermediates for numerous agrochemicals, including fungicides like fluazinam and insecticides. [10][16]The demand for this isomer has grown steadily. [9]* 4-(Trifluoromethyl)pyridine derivatives are less common in commercial agrochemicals but are key components in products like the insecticide flonicamid and the herbicide pyroxsulam. [9][10][17]

Conclusion: A Strategic Choice

The selection of a trifluoromethylpyridine isomer is a critical decision in molecular design that has cascading effects on synthesis, physical properties, and biological function. The 2-isomer is the most electron-deficient and least basic, the 4-isomer is highly activated towards SNAr with a low dipole moment, and the 3-isomer offers a balance of properties that has made it a workhorse in the agrochemical industry. By understanding the fundamental chemical principles that differentiate these powerful building blocks, researchers can more effectively harness the unique properties of fluorine to engineer next-generation molecules with tailored efficacy and performance.

References

-

Title: Methods for the synthesis of 2‐trifluoromethyl pyridines. Source: ResearchGate URL: [Link]

-

Title: Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction Source: ResearchGate URL: [Link]

-

Title: Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: US National Library of Medicine, National Institutes of Health (PMC) URL: [Link]

-

Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Source: ChemRxiv URL: [Link]

-

Title: CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO Source: Revue Roumaine de Chimie URL: [Link]

- Title: Method for synthesizing 4-trifluoromethyl pyridine compound Source: Google Patents URL

-

Title: Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]